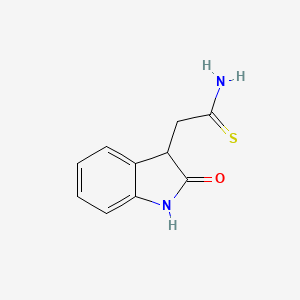
2-(2-Oxoindolin-3-yl)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxoindolin-3-yl)ethanethioamide (abbreviated as 2OIE) is a heterocyclic compound. It has gained significant attention in the scientific community due to its diverse potential. It is part of a series of novel 2-oxoindoline-based acetohydrazides designed and synthesized for their notable cytotoxicity toward human cancer cell lines .
Synthesis Analysis
The synthesis of 2-(2-Oxoindolin-3-yl)ethanethioamide involves the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structures of the synthesized derivatives were confirmed using IR, MS, 1H NMR, and 13C NMR .Molecular Structure Analysis
The molecular formula of 2-(2-Oxoindolin-3-yl)ethanethioamide is C10H10N2OS. The identification of the structures was performed using the analysis of IR, MS, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis
The molecular weight of 2-(2-Oxoindolin-3-yl)ethanethioamide is 206.26. Further physical and chemical properties are not explicitly mentioned in the retrieved papers.科学的研究の応用
Antitumor Activity
The design and synthesis of novel compounds based on 2-(2-Oxoindolin-3-yl)ethanethioamide have yielded promising results as antitumor agents . Specifically, two series of compounds—(E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides (4) and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides (5)—were evaluated for cytotoxicity against human cancer cell lines (SW620, PC-3, and NCI-H23). Notably, several compounds exhibited cytotoxicity equal to or superior to the positive control PAC-1, a procaspase-3 activating compound. Compound 4o, in particular, demonstrated remarkable potency, making it a potential template for novel anticancer drug development.
Cell Cycle Regulation
The representative compounds (4f, 4h, 4n, 4o, and 4p) were found to accumulate U937 cells in the S phase, suggesting an impact on cell cycle progression. Additionally, these compounds induced late cellular apoptosis, highlighting their role in regulating cell growth and death .
Apoptosis Pathways
Abnormalities in apoptosis (programmed cell death) contribute to tumor formation. The compounds derived from 2-(2-Oxoindolin-3-yl)ethanethioamide target apoptotic pathways, including caspases (especially caspase-3), BIM, BAX, Bcl-2, p53, and XIAP. These proteins play crucial roles in cellular survival and death .
Anti-Inflammatory Potential
While not directly related to cancer, the 2-oxoindoline scaffold has been explored for anti-inflammatory properties. For instance, compounds with a 2-oxoindoline-3-ylidene core, such as Tenidap and Sunitinib, have shown anti-inflammatory effects .
Drug Design and Optimization
Researchers continue to use the 2-oxoindoline moiety as a scaffold for designing novel compounds with diverse biological activities. By modifying the substituents and functional groups, scientists aim to optimize drug candidates for various therapeutic purposes .
Biological Assays and Mechanistic Studies
Scientists employ 2-(2-Oxoindolin-3-yl)ethanethioamide in biological assays to understand its interactions with cellular components. Mechanistic studies explore how this compound affects specific pathways, including apoptosis, cell cycle progression, and protein targets .
Do T. M. Dung et al., “Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents,” Scientific Reports, 12(1), 2022. Read full article Figure 1 adapted from Nature, 14(1), 2024. View figure
作用機序
Target of Action
The primary target of 2-(2-Oxoindolin-3-yl)ethanethioamide is procaspase-3 , a key enzyme regulating apoptosis . This compound is designed to activate procaspase-3, leading to the induction of apoptosis, particularly in cancer cells .
Mode of Action
2-(2-Oxoindolin-3-yl)ethanethioamide interacts with its target, procaspase-3, by activating it . The activation of procaspase-3 triggers a cascade of events leading to apoptosis, a form of programmed cell death . This results in the elimination of cancer cells, thereby inhibiting tumor growth .
Biochemical Pathways
The compound affects the apoptotic pathways in cells . Apoptosis is a tightly regulated process that plays a crucial role in maintaining cellular homeostasis. It involves a series of biochemical events leading to characteristic cell changes and death . The activation of procaspase-3 by 2-(2-Oxoindolin-3-yl)ethanethioamide leads to the initiation of these events, resulting in apoptosis .
Result of Action
The activation of procaspase-3 by 2-(2-Oxoindolin-3-yl)ethanethioamide leads to the induction of apoptosis, particularly in cancer cells . This results in notable cytotoxicity toward human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . The compound’s effects on the cell cycle have also been observed, with representative compounds accumulating U937 cells in the S phase and substantially inducing late cellular apoptosis .
将来の方向性
The most potent compound in the series of novel 2-oxoindoline-based acetohydrazides, of which 2-(2-Oxoindolin-3-yl)ethanethioamide is a part, could serve as a template for further design and development of novel anticancer agents . Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
特性
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-3-yl)ethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-9(14)5-7-6-3-1-2-4-8(6)12-10(7)13/h1-4,7H,5H2,(H2,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMXOUKMADYSKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2373952.png)
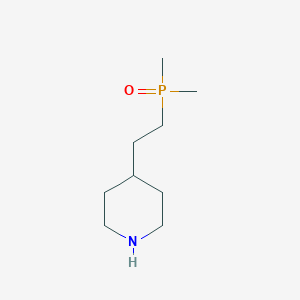
![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B2373954.png)
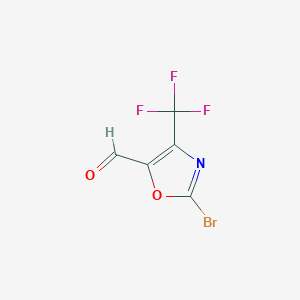
![4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2373957.png)
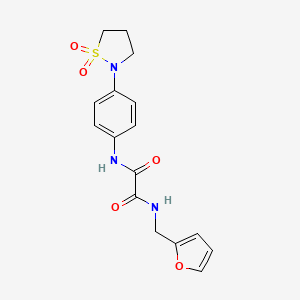
![ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2373960.png)
![ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2373961.png)
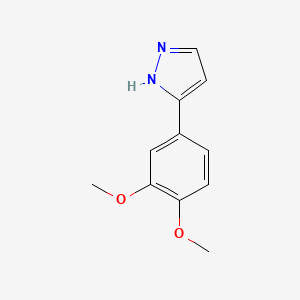

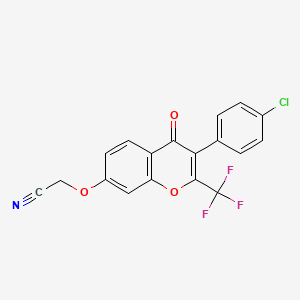
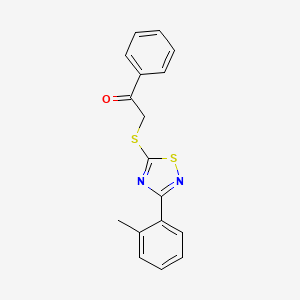
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2373972.png)
![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea](/img/structure/B2373974.png)